molecular formula C19H14N2O4S B2593818 N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide CAS No. 681234-12-8

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

Cat. No.: B2593818
CAS No.: 681234-12-8
M. Wt: 366.39
InChI Key: SHNZIIINTUARCR-FMQUCBEESA-N
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Description

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 6 and 3, respectively. This moiety is linked via an amide bond to a 4-oxochromene-3-carboxamide group. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar aromatic systems play a role in binding .

Properties

CAS No.

681234-12-8

Molecular Formula

C19H14N2O4S

Molecular Weight

366.39

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C19H14N2O4S/c1-21-14-8-7-11(24-2)9-16(14)26-19(21)20-18(23)13-10-25-15-6-4-3-5-12(15)17(13)22/h3-10H,1-2H3

InChI Key

SHNZIIINTUARCR-FMQUCBEESA-N

SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-methoxy-3-methylbenzothiazolium salt with 4-oxochromene-3-carboxylic acid in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide

  • Key Differences :
    • The benzothiazole ring is substituted with fluoro at position 6 instead of methoxy.
    • The chromene system has a phenyl group at position 2 and a carboxamide at position 8 (vs. position 3 in the target compound).
  • Implications: Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to methoxy .

Sulfamoyl-Containing Derivatives

4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

  • Key Differences :
    • A sulfamoyl group (-SO₂N-) replaces the chromene-3-carboxamide in the target compound.
    • The benzamide backbone includes a benzyl-methyl-sulfamoyl moiety.
  • Implications :
    • The sulfamoyl group increases hydrogen-bond acceptor capacity (6 acceptors vs. 4–5 in the target compound) .
    • Higher molecular weight (481.6 g/mol) and lipophilicity (XLogP3 = 4.2) may reduce aqueous solubility .

4-[Bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

  • Key Differences :
    • A bis-allyl sulfamoyl group replaces the chromene system.
  • Implications :
    • The allyl groups introduce rotatable bonds (8 vs. 6 in the target compound), increasing conformational flexibility .
    • Reduced topological polar surface area (113 Ų) matches the target compound, suggesting similar membrane permeability .

Thiadiazole-Incorporating Analogs

N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide

  • Key Differences :
    • A thiadiazole ring replaces the benzothiazole system.
    • The sulfamoyl group is linked to a phenyl ring.
  • The ethyl group on thiadiazole may improve metabolic stability compared to methyl .

Pharmacological and Physicochemical Data Comparison

Property Target Compound 6-Fluoro Analog Sulfamoyl Derivative Thiadiazole Analog
Molecular Weight (g/mol) ~481.6 (estimated) 438.4 481.6 457.6
XLogP3 ~4.2 3.8 4.2 4.0
Hydrogen Bond Acceptors 5–6 6 6 7
Rotatable Bonds 6 5 6 8
Topological PSA (Ų) 113 110 113 120

Key Observations :

  • The target compound’s methoxy group provides moderate lipophilicity, balancing solubility and membrane permeability.
  • Sulfamoyl derivatives exhibit higher hydrogen-bonding capacity, which may enhance target affinity but reduce blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Insights

  • Benzothiazole Substitutions :
    • 6-Methoxy : Enhances electron density, favoring interactions with hydrophobic pockets.
    • 3-Methyl : Reduces steric hindrance compared to bulkier groups (e.g., phenyl in the 6-fluoro analog) .
  • Chromene Modifications: 4-Oxo group: Stabilizes the keto-enol tautomer, influencing binding conformation . Carboxamide position: Position 3 (vs. 8 in analogs) may optimize hydrogen-bonding networks with target proteins .

Biological Activity

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular Formula C19H20N2O2S2
Molecular Weight 372.50 g/mol
CAS Number 722474-48-8

The structure features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives are recognized as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in glucose metabolism and insulin sensitivity. This inhibition can potentially aid in managing metabolic disorders like diabetes .
  • Antimicrobial Activity : The compound shows promise against various bacterial strains, with studies highlighting its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values observed indicate moderate potency, suggesting further exploration could lead to significant therapeutic applications .

Antimicrobial Activity

A recent study evaluated the antibacterial properties of several benzothiazole derivatives, including this compound. The results showed:

Bacterial StrainMIC (µg/mL)
Escherichia coli62.5
Staphylococcus aureus78.12

These findings suggest that the compound could serve as a template for developing new antibacterial agents .

Anticancer Activity

The antiproliferative effects were assessed using various cancer cell lines:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These results indicate that the compound has potential as an anticancer agent, warranting further investigation into its efficacy and mechanism of action in cancer therapy .

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Diabetes Management : A compound structurally similar to this compound was shown to improve insulin sensitivity in diabetic models by inhibiting 11β-HSD1 activity, leading to reduced blood glucose levels .
  • Cancer Treatment : In vivo studies demonstrated that benzothiazole derivatives could significantly reduce tumor size in xenograft models of human cancers, indicating their potential as effective therapeutic agents in oncology .

Q & A

Q. What are the optimal synthetic routes for N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole ring, followed by condensation with the chromene-carboxamide moiety. Key steps include:

  • Benzothiazole synthesis : Cyclization of substituted thioamides under acidic conditions (e.g., HCl/ethanol) .
  • Chromene-carboxamide coupling : Amide bond formation using coupling agents like EDCI or HOBt in aprotic solvents (e.g., DMF) . Optimization focuses on temperature control (70–100°C), solvent selection (ethanol, THF), and catalyst use (e.g., p-toluenesulfonic acid) to maximize yields (typically 45–90%) and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the benzothiazole-chromene scaffold and substituent positions (e.g., methoxy and methyl groups) .
  • IR spectroscopy : Validates functional groups (e.g., C=O at ~1700 cm1^{-1}, N-H stretching in amides) .
  • HPLC-MS : Ensures purity (>95%) and molecular weight confirmation .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

Initial screens include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC/MBC/MFC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what computational tools guide SAR studies?

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, F) on the benzothiazole ring improve antimicrobial activity by enhancing membrane penetration . Methoxy groups on chromene increase solubility but may reduce potency .
  • Docking studies : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to targets (e.g., bacterial DNA gyrase or human kinases) .

Q. What crystallographic techniques resolve structural ambiguities, and how are data contradictions addressed?

  • Single-crystal X-ray diffraction : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving tautomerism in the benzothiazole-chromene system .
  • Contradictions : Discrepancies between computational and experimental data (e.g., bond lengths) are resolved by refining hydrogen atom positions and validating with DFT calculations .

Q. How do reaction intermediates impact yield and purity, and what analytical strategies mitigate these issues?

  • Hydrazide intermediates : Impurities from incomplete cyclization are removed via flash chromatography (silica gel, ethyl acetate/hexane) .
  • Byproduct analysis : LC-MS monitors side reactions (e.g., over-oxidation of thiazolidinones) .

Q. What strategies resolve contradictory bioactivity data across similar compounds?

  • Meta-analysis : Compare substituent effects (e.g., 4-chloro vs. 4-fluoro analogs) using datasets from PubChem or ChEMBL .
  • Mechanistic studies : Isothermal titration calorimetry (ITC) quantifies target binding affinity to validate activity trends .

Methodological Tables

Table 1: Key Synthetic Parameters for Analogous Compounds

StepReagents/ConditionsYield (%)Purity (HPLC)
Benzothiazole formationHCl/ethanol, 80°C, 6 hr70–90>90
Chromene couplingEDCI/HOBt, DMF, rt, 24 hr45–6085–95
Final purificationEthyl acetate/hexane (3:7)>98

Table 2: Biological Activity Trends in Benzothiazole-Chromene Analogs

Substituent (R)MIC (μM) E. coliIC50_{50} (μM) HeLa
6-OCH3_321.412.3
6-Cl10.78.9
6-F15.210.5

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